molecular formula C18H26N2O5 B12965456 (2R,4R)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

(2R,4R)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B12965456
M. Wt: 350.4 g/mol
InChI Key: WPPIPCNSRTXZPI-UHFFFAOYSA-N
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Description

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a complex organic compound that finds applications in various fields of chemistry and biology. This compound is characterized by its tert-butyl ester group, benzyloxycarbonyl-protected amine, and hydroxymethyl-substituted pyrrolidine ring. It is often used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Hydroxymethyl Group: This step involves the functionalization of the pyrrolidine ring to introduce the hydroxymethyl group.

    Protection of the Amine Group: The amine group is protected using benzyloxycarbonyl (Cbz) to prevent unwanted reactions during subsequent steps.

    Formation of the tert-Butyl Ester: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The benzyloxycarbonyl-protected amine can be deprotected under reductive conditions to yield the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reductive deprotection can be achieved using hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reductive deprotection of the benzyloxycarbonyl group yields the free amine.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its functional groups allow for further modifications, making it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of its functional groups on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.

Medicine

In medicinal chemistry, tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is used in the development of pharmaceuticals. Its structural features make it a useful intermediate in the synthesis of drug candidates.

Industry

In the industrial sector, this compound can be used in the production of fine chemicals and specialty materials. Its versatility and reactivity make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate depends on its specific application

    Hydroxymethyl Group: This group can participate in hydrogen bonding and other interactions with biological molecules.

    Benzyloxycarbonyl-Protected Amine: The protected amine can be deprotected to yield the free amine, which can then interact with biological targets.

    tert-Butyl Ester: The ester group can undergo hydrolysis to release the carboxylic acid, which can participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-aminopiperidine-1-carboxylate: Similar in structure but lacks the benzyloxycarbonyl and hydroxymethyl groups.

    tert-Butyl 4-hydroxy-2-pyrrolidinecarboxylate: Similar but lacks the benzyloxycarbonyl-protected amine.

    tert-Butyl 4-((benzyloxy)carbonylamino)pyrrolidine-1-carboxylate: Similar but lacks the hydroxymethyl group.

Uniqueness

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the combination of its functional groups. The presence of the benzyloxycarbonyl-protected amine, hydroxymethyl group, and tert-butyl ester makes it a versatile intermediate for various synthetic applications. This combination of functional groups allows for a wide range of chemical modifications and reactions, making it a valuable compound in research and industry.

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-10-14(9-15(20)11-21)19-16(22)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPIPCNSRTXZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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